
4-(4-Fluorophenyl)thiazol-2-ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One notable application of a compound related to 4-(4-Fluorophenyl)thiazol-2-ol is as a corrosion inhibitor. The study by Gong et al. (2019) investigated halogen-substituted thiazole derivatives, including a variant of the target compound, for their effects on mild steel corrosion. The results demonstrated effective corrosion inhibition in sulfuric acid environments, although the efficiency varied with temperature changes (Gong et al., 2019).
Antiviral, Antioxidant, and Antibacterial Properties
Minickaitė et al. (2022) focused on the antiviral, antioxidant, and antibacterial activities of novel substituted thiazole compounds. They found that these compounds demonstrated significant biological activities, with potential as agents targeting influenza A virus and other pathogens (Minickaitė et al., 2022).
Fluorescence Properties
The work by Kammel (2014) explored the fluorescence properties of substituted 5-(2-hydroxyphenyl)-1,3-thiazol-4-oles, a category that includes this compound. This research aimed to understand the spectral properties of these compounds under various conditions, indicating potential applications in fluorescence-based technologies (Kammel, 2014).
Structural Characterization and Potential Applications
Kariuki et al. (2021) synthesized and structurally characterized isostructural thiazoles related to this compound. Their study highlighted the molecular conformation and potential applications of these compounds in various fields, such as material science (Kariuki et al., 2021).
Antimicrobial Activity
Desai et al. (2012) investigated the antimicrobial properties of fluorine-containing pyrazole-based thiazole derivatives. This research adds to the understanding of the antimicrobial potential of thiazole compounds, including those related to this compound (Desai et al., 2012).
Molecular Docking and Drug-likeness Studies
Recent research by Nagarajappa et al. (2022) involved the structural elucidation and drug-likeness studies of novel thiazole derivatives, including those structurally related to this compound. Their findings provide insights into the potential pharmaceutical applications of such compounds (Nagarajappa et al., 2022).
Wirkmechanismus
Target of Action
Thiazole derivatives, which include 4-(4-fluorophenyl)thiazol-2-ol, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with various biochemical pathways and enzymes, and they can stimulate or block receptors in biological systems . The thiazole ring, due to its aromaticity, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .
Biochemical Pathways
Thiazole compounds are known to activate or stop various biochemical pathways and enzymes .
Result of Action
Thiazole compounds have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemische Analyse
Biochemical Properties
4-(4-Fluorophenyl)thiazol-2-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions. For instance, it can interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . Additionally, this compound has been found to bind to specific receptors, modulating their activity and influencing downstream signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, this compound can modulate the expression of genes involved in cell proliferation, differentiation, and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as topoisomerase II, which leads to DNA damage and cell death . Additionally, this compound can bind to specific receptors, altering their conformation and activity, which in turn affects downstream signaling pathways . These interactions can result in changes in gene expression, enzyme activity, and cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in various cell lines . These effects are consistent with its role as an enzyme inhibitor and modulator of cell signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . For instance, high doses of this compound can cause liver and kidney damage, as well as hematological abnormalities . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit key enzymes in metabolic pathways, leading to alterations in the levels of metabolites and overall metabolic activity . For example, inhibition of glycolytic enzymes by this compound can result in decreased glucose metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Additionally, this compound can bind to intracellular proteins, affecting its localization and activity within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-3H-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNOS/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFFNDUNESKYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655811 | |
| Record name | 4-(4-Fluorophenyl)-1,3-thiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
834885-06-2 | |
| Record name | 4-(4-Fluorophenyl)-1,3-thiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-OL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



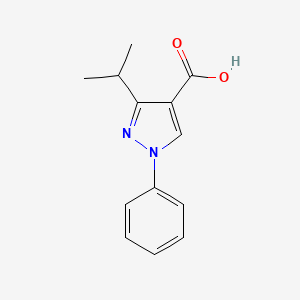

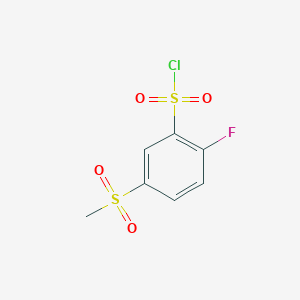



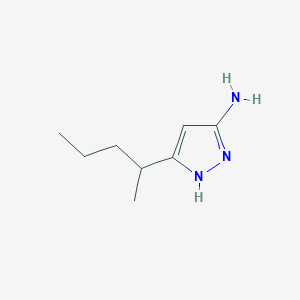
![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide](/img/structure/B1438122.png)

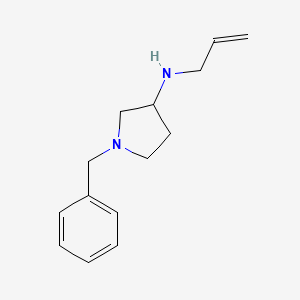
![2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid](/img/structure/B1438127.png)

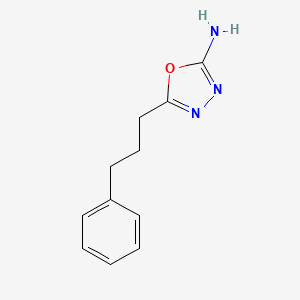
![2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438132.png)